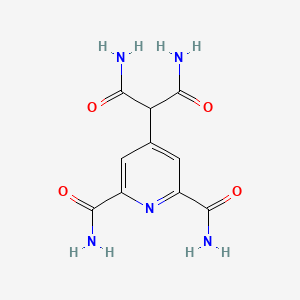
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C10H11N5O4. This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired amide bonds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxamide: Shares the pyridine-2,6-dicarboxamide scaffold but lacks the additional functional groups present in 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide.
Tris(2-pyridyl)amine: Another compound with a pyridine-based structure, known for its ion recognition properties.
Uniqueness
This compound is unique due to its specific functional groups, which enhance its ability to form stable complexes and participate in a wide range of chemical reactions. This makes it particularly valuable in coordination chemistry and catalytic applications .
Propiedades
Fórmula molecular |
C10H11N5O4 |
|---|---|
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
4-(1,3-diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C10H11N5O4/c11-7(16)4-1-3(2-5(15-4)8(12)17)6(9(13)18)10(14)19/h1-2,6H,(H2,11,16)(H2,12,17)(H2,13,18)(H2,14,19) |
Clave InChI |
WGCDETRNVPBSFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)N)C(=O)N)C(C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















